Target Scaffold Architecture: Thiazolylbenzofuran Core vs. Aderamastat's Imidazolidinedione-Furan Scaffold
A critical differential feature is the core scaffold architecture. 4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide contains a thiazolylbenzofuran core linked via an amide bond, a scaffold associated with leukotriene antagonism [1]. In contrast, Aderamastat (FP-025, CAS 877176-23-3) employs an imidazolidinedione-furan scaffold connected through a thioether linkage, which confers potent and selective MMP-12 inhibition [2]. Despite sharing the identical molecular formula (C21H18N2O4S) and molecular weight (394.4 g/mol), the two compounds are structural isomers with completely different biological targets and mechanisms of action. This distinction is critical for procurement: a user seeking a leukotriene pathway probe will not achieve the desired pharmacology with Aderamastat, and vice versa.
| Evidence Dimension | Core scaffold architecture and target mechanism |
|---|---|
| Target Compound Data | Thiazolylbenzofuran core with amide linkage; leukotriene/SRS-A antagonist class |
| Comparator Or Baseline | Aderamastat: imidazolidinedione-furan core with thioether linkage; MMP-12 inhibitor |
| Quantified Difference | Different target classes (leukotriene receptors vs. MMP-12); no cross-activity data available |
| Conditions | Structural comparison based on patent disclosures and KEGG drug classification |
Why This Matters
Selecting the correct structural isomer is essential for target-specific research, as the two compounds have non-overlapping biological mechanisms despite sharing the same molecular formula and weight.
- [1] Matsuo, M., Okumura, K., Shigenaga, S., & Matsuda, H. (1994). U.S. Patent No. 5,296,495. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] KEGG Drug Database. (n.d.). Aderamastat (D12909). Kyoto Encyclopedia of Genes and Genomes. View Source
